molecular formula C10H7NO2S2 B7761522 (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B7761522
M. Wt: 237.3 g/mol
InChI Key: ZCQNEHSJTBPNPT-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H7NO2S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Kinase Inhibitors : Certain derivatives of 1,3-thiazolidin-4-ones, like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, have been identified as potent inhibitors of protein kinases such as DYRK1A. These compounds show promise for treating neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).

  • Anticancer Properties : Certain 4-thiazolidinones, including variants of the (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one, have demonstrated anticancer activity. For example, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one showed significant effects against human cancer cell lines, indicating potential as an anticancer agent (Szychowski et al., 2019).

  • Antimicrobial Activity : Derivatives of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one have shown promising antimicrobial properties. For instance, certain compounds synthesized from 2-thioxothiazolidin-4-one demonstrated good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).

  • Inhibitors of 17β-Hydroxysteroid Dehydrogenase : Some thiazolidinedione derivatives, starting from a high-throughput screening hit, have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). These findings are significant for the development of new therapeutic agents (Harada et al., 2012).

  • Photosynthesis-Inhibiting Properties : Rhodanine derivatives, including (5Z)-5-arylmethylidene-rhodanines, have been evaluated for their ability to inhibit photosynthetic electron transport. Some of these compounds showed potent inhibitory activity, suggesting potential applications in agriculture or as biochemical tools (Opletalová et al., 2011).

  • Herbicidal Activity : Some derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have shown good herbicidal activity against various plant species. This suggests potential applications in the development of new herbicides (Han et al., 2011).

  • Antioxidant Properties : Certain Thiazolidinone derivatives have been synthesized and tested as antioxidants for local base oil. The efficiency of these compounds as antioxidants was evaluated, indicating potential industrial applications (Mohammed et al., 2019).

properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQNEHSJTBPNPT-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

37530-35-1
Record name NSC15946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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